molecular formula C15H12FN3O B11849803 Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- CAS No. 650626-13-4

Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-

Cat. No.: B11849803
CAS No.: 650626-13-4
M. Wt: 269.27 g/mol
InChI Key: GDMBQIIIYWOCNE-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- is a fluorinated imidazole-acetamide derivative characterized by a naphthalenyl substituent at the 4-position of the imidazole ring and a fluoro group at the 1-position of the naphthalene moiety.

Properties

CAS No.

650626-13-4

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

N-[5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-yl]acetamide

InChI

InChI=1S/C15H12FN3O/c1-9(20)18-15-17-8-14(19-15)12-6-7-13(16)11-5-3-2-4-10(11)12/h2-8H,1H3,(H2,17,18,19,20)

InChI Key

GDMBQIIIYWOCNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(N1)C2=CC=C(C3=CC=CC=C32)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-Fluoronaphthalene-1-ylamine: This can be achieved by nitration of 4-fluoronaphthalene followed by reduction of the nitro group to an amine.

    Imidazole Ring Formation: The amine is then reacted with glyoxal and ammonium acetate to form the imidazole ring.

    Acetylation: The final step involves acetylation of the imidazole derivative to yield N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the naphthalene ring.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a methoxy group in place of the fluorine atom.

Scientific Research Applications

N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include imidazole derivatives with aromatic substituents (e.g., phenyl, naphthalenyl, or substituted phenyl groups) and acetamide/thioacetamide linkages. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- Imidazole + acetamide 4-(4-fluoro-naphthalenyl) ~339.3 (estimated) High lipophilicity due to naphthalene; potential for π-π stacking interactions
N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide Imidazole + thioacetamide 4-chlorophenyl, 4-fluorophenyl 431.9 Enhanced electrophilicity from thioether; antimicrobial activity reported
N-(4-nitrophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide Imidazole + thioacetamide Dual 4-nitrophenyl groups 455.4 Electron-withdrawing nitro groups improve metabolic stability; kinase inhibition potential
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Imidazole + thioacetamide 4-fluorophenyl, phenyl 399.5 Moderate solubility; anti-inflammatory applications
Key Observations :

Electron-withdrawing groups (e.g., nitro in ) increase stability but may reduce bioavailability due to higher molecular weight. Thioether vs. Acetamide Linkages: Thioacetamide derivatives (e.g., ) exhibit greater electrophilicity, favoring covalent interactions with biological targets, whereas acetamide linkages (as in the target compound) prioritize hydrogen bonding .

Physicochemical Properties :

  • The target compound’s fluorinated naphthalenyl group likely confers higher lipophilicity (clogP ~3.5 estimated) compared to phenyl analogues (clogP 2.1–2.8), impacting membrane permeability .
  • Nitro-substituted derivatives (e.g., ) show reduced aqueous solubility (<0.1 mg/mL) compared to fluorophenyl analogues (~1.2 mg/mL) .

Implications for the Target Compound :
  • The naphthalenyl group may position the compound for targeting aromatic-rich domains in enzymes (e.g., cytochrome P450 or tubulin), similar to naphthalene-based drugs like Bortezomib .
  • Fluorine substitution often enhances metabolic stability and bioavailability, as seen in fluorinated pharmaceuticals like Ciprofloxacin .

Biological Activity

Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- (CAS Number: 650626-13-4) is a synthetic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C15H12FN3O
  • Molecular Structure : The compound features an imidazole ring and a fluoronaphthalene moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, particularly those associated with breast cancer.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.7 ± 5.9Induces apoptosis and upregulates p53
MDA-MB-23133.9 ± 7.1Induces apoptosis

The compound was shown to induce apoptosis rather than necrosis in these cells, suggesting a targeted mechanism of action that may involve the activation of the p53 pathway .

Antimicrobial Activity

Acetamide derivatives have been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus15.625–62.5 μMBactericidal
Candida albicans>100 µMAntifungal

The mechanisms of action include inhibition of protein synthesis and interference with nucleic acid production .

Enzyme Inhibition

Research has highlighted the potential of Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- as an inhibitor of key enzymes involved in metabolic pathways.

Enzyme IC50 (µM) Target Disease
α-Glucosidase41.0Diabetes Mellitus
β-secretase (BACE1)48.2 ± 1.2Alzheimer’s Disease

These findings suggest that the compound could be explored further for its therapeutic potential in metabolic disorders and neurodegenerative diseases .

Study on Anticancer Activity

In a controlled study, Acetamide was administered to breast cancer models to evaluate its effects on tumor growth and cell viability. The results indicated a significant reduction in tumor size and enhanced apoptosis rates in treated groups compared to controls .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of Acetamide derivatives against resistant bacterial strains. The results showed promising activity against MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential for development as an antimicrobial agent .

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